molecular formula C27H22FN3O2S B2728972 N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899760-64-6

N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2728972
M. Wt: 471.55
InChI Key: AYGYLARRFHHAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H22FN3O2S and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Imaging in PET Scans

The compound has been utilized in radioligand synthesis for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This application is crucial in understanding neuroinflammatory processes, as these proteins are early biomarkers of such conditions. The compound, specifically its derivative DPA-714, was synthesized with fluorine-18 for in vivo imaging, demonstrating significant potential in medical diagnostics (Dollé et al., 2008).

Anticonvulsant Agent Synthesis

Research has also been directed towards synthesizing derivatives of this compound as potential anticonvulsant agents. The structure-activity relationship was explored, with the compounds demonstrating moderate anticonvulsant activity in rat models. This research contributes to the development of new therapeutic agents in epilepsy treatment (Severina et al., 2020).

Heterocyclic Synthesis

The compound has been used in the synthesis of various nitrogen heterocycles, which are foundational structures in many pharmaceuticals. These syntheses contribute to the discovery and development of new drugs with diverse therapeutic applications (Skripskaya et al., 2013).

Neuroinflammation PET Imaging

Further studies have focused on synthesizing novel pyrazolo[1,5-a]pyrimidines as ligands for the Translocator Protein 18 kDa (TSPO). These are used in PET imaging to track neuroinflammatory processes, thereby aiding in the understanding and treatment of neurodegenerative diseases (Damont et al., 2015).

Synthesis of Polyfunctionally Substituted Heterocycles

The compound is also integral in synthesizing polyfunctionally substituted heterocyclic compounds. These compounds have a range of potential applications in medicinal chemistry, demonstrating the versatility of this compound in pharmaceutical research (Elian et al., 2014).

Inclusion in Antipsychotic Drug Research

Lastly, derivatives of this compound have been evaluated as potential antipsychotic agents. This research offers insights into new treatments for psychiatric disorders, emphasizing the compound's significance in neuropsychopharmacology (Wise et al., 1987).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-16-6-5-7-17(2)24(16)29-23(32)15-34-27-21-14-19-8-3-4-9-22(19)33-26(21)30-25(31-27)18-10-12-20(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGYLARRFHHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

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